molecular formula C7H9F3O2 B14431681 2-Methylbut-3-en-2-yl trifluoroacetate CAS No. 77949-41-8

2-Methylbut-3-en-2-yl trifluoroacetate

Cat. No.: B14431681
CAS No.: 77949-41-8
M. Wt: 182.14 g/mol
InChI Key: INKBTCQPOAPSFS-UHFFFAOYSA-N
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Description

2-Methylbut-3-en-2-yl trifluoroacetate is an organic compound with the molecular formula C7H11F3O2. It is a trifluoroacetate ester derived from 2-methylbut-3-en-2-ol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbut-3-en-2-yl trifluoroacetate can be synthesized through the esterification of 2-methylbut-3-en-2-ol with trifluoroacetic acid or its derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-en-2-yl trifluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-methylbut-3-en-2-ol and trifluoroacetic acid in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 2-Methylbut-3-en-2-ol and trifluoroacetic acid.

    Reduction: 2-Methylbut-3-en-2-ol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Methylbut-3-en-2-yl trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbut-3-en-2-yl trifluoroacetate involves its reactivity as an ester. The trifluoroacetate group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through its ester functionality .

Comparison with Similar Compounds

2-Methylbut-3-en-2-yl trifluoroacetate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the trifluoroacetate group.

Properties

CAS No.

77949-41-8

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

2-methylbut-3-en-2-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C7H9F3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H,1H2,2-3H3

InChI Key

INKBTCQPOAPSFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)OC(=O)C(F)(F)F

Origin of Product

United States

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